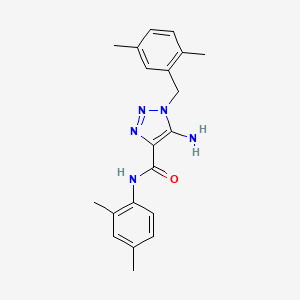

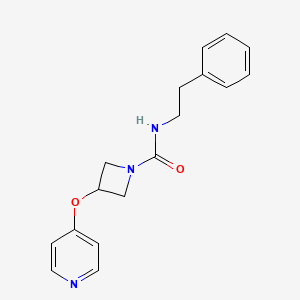

5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In the context of 5-amino-1,2,3-triazole-4-carboxamide derivatives, various methods have been developed to obtain these compounds. For instance, a method for synthesizing thioamides of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxylic acid has been reported, which further undergoes heterocyclization reactions with bifunctional reagents to yield new heterocyclic polycyclic ensembles containing a triazole fragment . Additionally, a ruthenium-catalyzed synthesis approach has been developed to prepare 5-amino-1,2,3-triazole-4-carboxylates, which avoids the Dimroth rearrangement and allows for the creation of triazole-based scaffolds with potential biological activity .

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined to understand its antitumor activity . Similarly, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was assigned by single-crystal X-ray analysis, which is important for evaluating its activity as an inhibitor of purine nucleoside phosphorylase .

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives is diverse, allowing for the synthesis of various biologically active compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved exploring the reaction conditions between triazole ester and ethylene diamine, leading to a high yield of the target compound . Moreover, the condensation of 4-amino-1,2,3-triazole-5-carboxamides with acetates of different amidines resulted in the formation of 2-substituted 8-azapurin-6-ones, showcasing the versatility of triazole derivatives in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as UV, IR, mass spectra, pKa, and NMR, are essential for understanding their chemical behavior and potential as pharmaceutical agents. The properties of typical products, such as 2,7-dimethyl-8-azapurin-6-one derived from triazole carboxamides, have been measured and discussed to gain insights into their chemical nature . These properties are indicative of the stability and reactivity of the triazole ring in various chemical environments.

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

- 5-Amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds have been used in synthesizing various novel compounds with potential applications in different fields of chemistry and pharmacology. For instance, the condensation of similar triazole-carboxamides with acetates of acetamidine and other amidines has led to the creation of new 8-azapurin-6-ones (Albert & Trotter, 1979).

Antimicrobial Activity

- Compounds like 5-amino-1H-1,2,3-triazole-4-carboxamides have been evaluated for antimicrobial activities against primary pathogens like Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. They demonstrated moderate to good activities, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).

Development of Biologically Active Compounds

- The 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule similar to the compound , has been utilized in the preparation of peptidomimetics and other biologically active compounds based on the triazole scaffold. This research opens pathways for developing new medicinal compounds (Ferrini et al., 2015).

Structural Studies and Chemical Properties

- Detailed structural studies and analysis of chemical properties of related triazole derivatives have been conducted. For example, the crystal structure of 5-Phenyl-[1, 2, 3] triazolo[1, 5-b][1, 2, 4] triazine-3-carboxamide, a compound with a similar structure, has been determined using single-crystal X-Ray diffraction techniques (L'abbé et al., 2010).

Inhibition of Purine Nucleoside Phosphorylase

- Derivatives of 5-amino-1,2,4-triazole-3-carboxamidine, which are structurally related to the compound , have shown inhibition of purine nucleoside phosphorylase, an enzyme important in purine metabolism. This suggests potential therapeutic applications in treating disorders related to purine metabolism (Sanghvi et al., 1988).

Eigenschaften

IUPAC Name |

5-amino-N-(2,4-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-12-6-8-17(15(4)9-12)22-20(26)18-19(21)25(24-23-18)11-16-10-13(2)5-7-14(16)3/h5-10H,11,21H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXTZOSBQUYVBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)C)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(2,5-dimethylbenzyl)-N-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)

![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)

![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)

![2-[2,2-Dimethylpropyl-[2-(1,2,4-triazol-1-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2503092.png)

![4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503093.png)

![(2Z)-N-acetyl-7-(diethylamino)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2503095.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2503096.png)

![6-(4-Chlorophenyl)-2-[1-(pyridine-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2503098.png)